molecular formula C10H18 B098862 4,5-Dimethylocta-2,6-diene CAS No. 18476-57-8

4,5-Dimethylocta-2,6-diene

Cat. No.: B098862
CAS No.: 18476-57-8
M. Wt: 138.25 g/mol
InChI Key: JASAKDWEYSDIHI-UHFFFAOYSA-N
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Description

4,5-Dimethylocta-2,6-diene is an unsaturated acyclic hydrocarbon that serves as a subject of interest in fundamental organometallic and reaction mechanism studies. This compound has been identified as a regioisomer formed during the investigation of radical mechanisms in manganese carbonyl chemistry . Specifically, it appears as a product in the heterogeneous reaction of Na[Mn(CO)5] with 4-bromo-2-pentene, providing researchers with insights into the radical pathways involved in manganese-carbon bond formation and the behavior of metal carbonyl anions in solution . Its role in such reactions makes it a valuable compound for exploring the dynamics and outcomes of radical-mediated processes in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-5-7-9(3)10(4)8-6-2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASAKDWEYSDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C(C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334075, DTXSID10871283
Record name 2,6-Octadiene, 4,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60334075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylocta-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18476-57-8
Record name 2,6-Octadiene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dimethylocta 2,6 Diene and Its Analogues

Strategies for Carbon Framework Construction of Octadienes

The construction of the C10 backbone of 4,5-Dimethylocta-2,6-diene and its analogues involves forming new carbon-carbon bonds and precisely placing two double bonds. The choice of strategy depends on the availability of starting materials and the desired stereochemistry of the final product.

Elimination reactions are a fundamental method for introducing unsaturation (double bonds) into a molecule by removing two substituents from adjacent atoms. These reactions are widely used to synthesize alkenes and can be adapted to form conjugated dienes. The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. dalalinstitute.com

E2 (Bimolecular Elimination): This is a single-step, concerted reaction where a strong base removes a proton, and a leaving group on the adjacent carbon departs simultaneously, forming a π-bond. dalalinstitute.com The reaction rate is dependent on both the substrate and the base. dalalinstitute.com For diene synthesis, this can be applied to substrates with two leaving groups. The stereochemistry of the resulting double bond is influenced by the anti-periplanar arrangement of the proton and the leaving group. lumenlearning.com

E1 (Unimolecular Elimination): This is a two-step process that begins with the departure of a leaving group to form a carbocation intermediate. lumenlearning.com A weak base then removes a proton from an adjacent carbon to form the double bond. lumenlearning.com Because it involves a carbocation, rearrangements can occur, and it often leads to a mixture of products. lumenlearning.com

The regioselectivity of elimination reactions is governed by Zaitsev's and Hofmann's rules.

Zaitsev's Rule: Predicts that when using a small, strong base, the major product will be the more substituted (and more stable) alkene. lumenlearning.com

Hofmann's Rule: Predicts that when a bulky base is used, the major product is the less sterically hindered, or less substituted, alkene. ksu.edu.sa

These principles can be applied to create specific diene isomers by choosing the appropriate substrate and reaction conditions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex molecules like substituted dienes from simpler precursors. nih.govthieme-connect.de Palladium is one of the most widely used metals for these transformations due to its high activity and tolerance for various functional groups. mdpi.com Key reactions for diene synthesis include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a vinyl boronic acid) with an organohalide (e.g., a vinyl halide) in the presence of a palladium catalyst and a base. mdpi.com It is highly reliable for creating C(sp²)–C(sp²) bonds to form dienes stereoselectively.

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. mdpi.com This method is known for its high reactivity and stereospecificity.

Heck Reaction: This reaction couples an unsaturated halide (vinyl or aryl) with an alkene, catalyzed by a palladium species. mdpi.com It provides a direct method for vinylation to produce dienes.

These methods offer high chemo- and stereoselectivity, making them invaluable for synthesizing complex dienes with well-defined geometries. thieme-connect.demdpi.com

Cross-Coupling ReactionKey ReactantsTypical CatalystPrimary Application in Diene Synthesis
Suzuki-Miyaura CouplingVinyl Boronic Acid + Vinyl HalidePalladium Complex (e.g., Pd(PPh₃)₄)Stereospecific formation of conjugated dienes.
Negishi CouplingVinylzinc Reagent + Vinyl HalidePalladium or Nickel ComplexHigh-yield synthesis with excellent stereocontrol.
Heck ReactionAlkene + Vinyl HalidePalladium Complex (e.g., Pd(OAc)₂)Direct vinylation of alkenes to form dienes.

Olefination and metathesis reactions provide alternative strategies for constructing the double bonds within a diene framework.

Olefination Reactions: The Wittig reaction is a prominent example, which converts a ketone or aldehyde into an alkene using a phosphonium (B103445) ylide. To synthesize a diene, an α,β-unsaturated aldehyde or ketone can be reacted with an appropriate ylide. A significant drawback is the stoichiometric production of phosphine (B1218219) oxide byproduct. thieme-connect.de

Olefin Metathesis: This catalytic method redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, mediated by metal alkylidene catalysts (e.g., those developed by Grubbs and Schrock). libretexts.org Key metathesis strategies for diene synthesis include:

Cross Metathesis (CM): An intermolecular reaction between two different alkenes. This can be used to couple an alkene with another diene to form a more complex diene structure. sigmaaldrich.com

Ring-Closing Metathesis (RCM): An intramolecular reaction of an acyclic diene to form a cyclic alkene. While not directly used for acyclic dienes, it is a powerful related process. sigmaaldrich.comnih.gov

Enyne Metathesis: Involves the reaction between an alkene and an alkyne to form a 1,3-diene. nih.gov

Metathesis reactions are valued for their high functional group tolerance and often milder reaction conditions compared to classical olefination methods. harvard.edu

Dehydrogenation involves the removal of hydrogen from a saturated or partially saturated framework to create double bonds. While commonly used to synthesize aromatic compounds from cyclic precursors, this method can also be applied to form acyclic dienes. nih.gov Transition-metal catalysts, particularly those based on palladium, can facilitate the aerobic dehydrogenation of specific substrates. For instance, Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation has been reported as a method for the one-step synthesis of diverse E,E-1,3-dienes.

Stereocontrolled Synthesis of this compound Isomers

The double bonds at the C2 and C6 positions of this compound can exist in either an E (trans) or Z (cis) configuration. The selective synthesis of a specific geometric isomer is a significant challenge in organic chemistry.

The E/Z notation is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, where each substituent on the double bond is assigned a priority. chemistrysteps.com

Z Configuration (from German zusammen, "together"): The two higher-priority groups are on the same side of the double bond. wikipedia.orglibretexts.org

E Configuration (from German entgegen, "opposite"): The two higher-priority groups are on opposite sides of the double bond. wikipedia.orglibretexts.org

For this compound, four potential geometric isomers exist: (2E,6E), (2Z,6Z), (2E,6Z), and (2Z,6E).

Isomer of this compoundConfiguration at C2=C3Configuration at C6=C7
(2E,6E)-4,5-dimethylocta-2,6-dieneE (trans)E (trans)
(2Z,6Z)-4,5-dimethylocta-2,6-dieneZ (cis)Z (cis)
(2E,6Z)-4,5-dimethylocta-2,6-dieneE (trans)Z (cis)
(2Z,6E)-4,5-dimethylocta-2,6-dieneZ (cis)E (trans)

Achieving stereocontrol in the synthesis of these isomers depends heavily on the chosen methodology.

Transition-metal-catalyzed cross-coupling reactions often proceed with high stereospecificity, meaning the configuration of the starting vinyl halide or vinylboron compound is retained in the final diene product. mdpi.com

Elimination reactions can be stereoselective. For example, E2 reactions require an anti-periplanar arrangement of the departing hydrogen and leaving group, which can dictate the geometry of the resulting alkene. ksu.edu.sa

Metathesis reactions can also be designed for stereoselectivity. Specialized ruthenium and molybdenum catalysts have been developed that favor the formation of Z-alkenes.

By carefully selecting the synthetic route and catalyst, it is possible to favor the formation of one geometric isomer over the others, which is crucial for applications where specific stereochemistry is required. researchgate.net

Enantioselective and Diastereoselective Routes to Chiral Diene Systems

The development of enantioselective and diastereoselective methods for the synthesis of chiral diene systems, such as this compound, is crucial for accessing stereochemically pure materials for various applications. These methods often rely on transition metal catalysis and the use of chiral ligands to control the stereochemical outcome of the reaction.

Enantioselective Routes:

One prominent strategy for the enantioselective synthesis of chiral dienes is the asymmetric allylic alkylation (AAA) . This reaction typically involves the coupling of an allylic electrophile with a nucleophile in the presence of a chiral transition metal catalyst, most commonly based on palladium or iridium. For the synthesis of a 4,5-dialkyl-substituted diene, a potential approach would involve the coupling of two different allylic fragments. The enantioselectivity is induced by the chiral ligand coordinated to the metal center, which creates a chiral environment around the reacting species. The choice of ligand is critical and can influence both the enantiomeric excess (ee) and the regioselectivity of the reaction.

Another powerful method is the enantioselective Cope rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. While the thermal Cope rearrangement is a classic organic reaction, catalytic enantioselective versions have been developed. These reactions often utilize chiral Lewis acids or transition metal catalysts to lower the reaction temperature and induce asymmetry. For a precursor to this compound, a chiral catalyst could differentiate between the two enantiotopic faces of the substrate during the formation of the chair-like transition state, leading to an enantioenriched product.

Diastereoselective Routes:

Diastereoselective approaches to chiral diene systems often focus on controlling the relative stereochemistry of multiple stereocenters. Hydroalkylation of dienes has emerged as a valuable tool in this regard. For instance, the rhodium-catalyzed hydroalkylation of a 1-substituted diene with a pronucleophile can generate products with two contiguous stereocenters with high diastereoselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the formation of one diastereomer over the other. This method could be adapted to precursors of this compound to establish the desired relative stereochemistry of the two methyl groups.

The following table summarizes some conceptual enantioselective and diastereoselective routes applicable to the synthesis of chiral diene systems like this compound.

Synthetic RouteKey TransformationStereochemical ControlPotential Application to this compound
Asymmetric Allylic AlkylationTransition metal-catalyzed coupling of allylic fragmentsEnantioselectiveCoupling of two different C4 fragments with a chiral Pd or Ir catalyst to set the absolute stereochemistry of the C4 and C5 positions.
Enantioselective Cope RearrangementCatalytic researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene precursorEnantioselectiveRearrangement of a prochiral 1,5-diene precursor in the presence of a chiral catalyst to generate an enantioenriched product.
Diastereoselective HydroalkylationRh-catalyzed addition of a nucleophile to a dieneDiastereoselectiveSequential or tandem hydroalkylation of a suitable diene precursor to introduce the two methyl groups with controlled relative stereochemistry.

Derivatization and Functionalization Strategies for this compound Precursors

The derivatization and functionalization of precursors to this compound open avenues to a wide range of analogues with potentially interesting properties. These strategies often involve the introduction of heteroatoms or the construction of more complex molecular architectures based on the dimethyloctadiene skeleton.

Introduction of Heteroatom-Containing Functional Groups

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the dimethyloctadiene framework can significantly alter its physical, chemical, and biological properties.

Nitrogen-Containing Functional Groups:

The introduction of nitrogen functionalities can be achieved through various methods. Hydroamination , the addition of an N-H bond across a double bond, is a direct and atom-economical method. This can be catalyzed by various transition metals, and both intermolecular and intramolecular versions are known. For a precursor of this compound, hydroamination could be used to introduce an amino group at various positions along the carbon chain. Furthermore, aminative functionalization reactions, such as aminohydroxylation or carboamination, can introduce both a nitrogen group and another functional group in a single step, leading to more complex products.

Oxygen-Containing Functional Groups:

Oxygen can be introduced through several well-established reactions. Epoxidation of one or both double bonds of a dimethyloctadiene precursor, followed by ring-opening with various nucleophiles, provides a versatile route to a variety of oxygenated derivatives, including diols and amino alcohols. Dihydroxylation , using reagents like osmium tetroxide or under Sharpless asymmetric dihydroxylation conditions, can lead to the formation of diols with controlled stereochemistry. Furthermore, the synthesis of oxygen-containing heterocycles can be envisioned, for instance, through intramolecular cyclization of a precursor bearing a hydroxyl group and a suitable leaving group.

Sulfur-Containing Functional Groups:

The synthesis of sulfur-containing analogues of this compound has been reported. One approach involves the treatment of a dimethyloctadienol precursor with N-chlorosuccinimide and triphenylphosphine (B44618) to generate an isomeric mixture of chlorides. Subsequent reaction with a sulfur nucleophile, such as sodium 4-methylpent-3-ene-2-thiolate, yields the corresponding thioether derivatives. nih.gov Another reported method involves the reaction of dimethyloctadienols with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine to produce thioacetates, which can be reduced to the corresponding thiols and further converted to disulfides. nih.gov

The following table provides examples of strategies for introducing heteroatom-containing functional groups into precursors of this compound.

HeteroatomFunctionalization StrategyResulting Functional Group/AnalogueReference
NitrogenHydroaminationAmino-dimethyloctane derivativesGeneral methodology
OxygenEpoxidation/Ring-OpeningHydroxy- and alkoxy-dimethyloctane derivativesGeneral methodology
SulfurNucleophilic substitution with a thiol(ate)Thioether- and disulfide-dimethyloctadiene analogues nih.govnih.gov

Synthesis of Complex Analogues Featuring the Dimethyloctadiene Skeleton

The this compound skeleton can serve as a core structural motif for the synthesis of more complex molecules, including natural products and their analogues. The diene functionality provides handles for a variety of carbon-carbon bond-forming reactions and cycloadditions.

For instance, the double bonds within the dimethyloctadiene framework can participate in Diels-Alder reactions , allowing for the construction of cyclic and bicyclic systems. By using chiral dienophiles or catalysts, these cycloadditions can be rendered enantioselective, leading to complex and stereochemically rich products.

Furthermore, the dimethyloctadiene unit can be incorporated into larger macrocyclic structures through ring-closing metathesis (RCM) . This powerful reaction, catalyzed by ruthenium or molybdenum complexes, allows for the formation of large rings that are often challenging to synthesize by other methods. A precursor containing the dimethyloctadiene moiety and another terminal alkene could undergo RCM to form a macrocyclic compound.

The synthesis of natural products or their fragments often involves the strategic incorporation of specific building blocks. The chiral this compound unit could be a valuable synthon in the total synthesis of complex natural products that contain a similar structural feature.

Stereochemical Investigations of 4,5 Dimethylocta 2,6 Diene Systems

Analysis of Geometric Isomerism in 4,5-Dimethylocta-2,6-diene

The presence of two carbon-carbon double bonds in this compound gives rise to geometric isomerism, where the spatial arrangement of substituents around each double bond can differ. Each double bond at positions 2 and 6 can exist in either a Z (cis) or E (trans) configuration. This results in the potential for multiple diastereomers. For instance, the (2E,6E) and (2Z,6E) isomers have been documented in the chemical literature. nih.govcymitquimica.com The specific geometry of these isomers significantly influences their physical and chemical properties.

The (2E,6E) isomer, for example, is characterized by a trans configuration at both double bonds. cymitquimica.com In contrast, the (2Z,6E)-4,5-dimethylocta-2,6-diene features a Z (cis) configuration at the C2-C3 double bond and an E (trans) configuration at the C6-C7 double bond. nih.gov The notation for these isomers explicitly defines the stereochemistry at each double bond, which is crucial for understanding their reactivity and interactions.

Conformational Analysis of Acyclic Dienes

The single bond connecting the two double bonds in a conjugated diene allows for rotation, leading to different spatial arrangements known as conformations.

s-cis and s-trans Conformational Preferences

Acyclic dienes, like butadiene, can exist in two primary planar conformations: s-trans and s-cis. masterorganicchemistry.com The "s" refers to the sigma bond separating the two pi systems. In the s-trans conformation, the double bonds are on opposite sides of the single bond, which is generally the more stable and preferred conformation due to reduced steric hindrance. masterorganicchemistry.comimperial.ac.uk The s-cis conformation, where the double bonds are on the same side of the single bond, is higher in energy due to van der Waals repulsion between the "inner" hydrogen atoms. masterorganicchemistry.com For butadiene, the energy difference is approximately 2.3 kcal/mol, with about 96% of the molecules in the s-trans conformation at any given time. masterorganicchemistry.com

This conformational preference is critical in certain chemical reactions, such as the Diels-Alder reaction, which requires the diene to be in the s-cis conformation to react. chemistrysteps.comlibretexts.org

Influence of Alkyl Substitution on Conformational Dynamics

The presence of alkyl substituents on the diene backbone can significantly influence the conformational equilibrium and dynamics. pitt.edu Methyl groups, for instance, can introduce steric strain that may alter the relative stability of the s-cis and s-trans conformers. In some cases, bulky substituents can lock the diene into a specific conformation. masterorganicchemistry.com For example, cis-1-methylbutadiene is less reactive in Diels-Alder reactions because the methyl group causes steric hindrance in the required s-cis conformation. masterorganicchemistry.com The substitution pattern can also affect the barrier to rotation around the central single bond. acs.org

Chiral Center Configuration and Absolute Stereochemistry in Related Dimethyloctadienes

The presence of stereogenic centers, or chiral centers, in a molecule leads to the existence of enantiomers and diastereomers. A chiral center is typically a carbon atom bonded to four different groups. khanacademy.org The absolute configuration of a chiral center is designated as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog priority rules. libretexts.orguou.ac.inlibretexts.org

Dynamic Stereochemistry and Isomerization Processes

Dynamic stereochemistry encompasses the study of the interconversion of stereoisomers. pageplace.de In diene systems, this can involve both conformational changes (like the interconversion between s-cis and s-trans conformers) and configurational changes (isomerization between geometric isomers or racemization at chiral centers). nih.govmdpi.com

Thermal or catalyzed isomerization processes can lead to the conversion of one geometric isomer of this compound to another. acs.org These processes involve the temporary breaking and reforming of the pi bond, allowing for rotation and a change in the geometric arrangement. The study of these dynamic processes is crucial for controlling the stereochemical outcome of reactions involving these dienes and for understanding their behavior under different conditions. nih.gov

Reaction Mechanisms and Transformations of 4,5 Dimethylocta 2,6 Diene

Pericyclic Reaction Pathways

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for dienes. For 4,5-dimethylocta-2,6-diene, the feasibility of these pathways is dictated by its non-conjugated nature.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition. byjus.com This reaction characteristically involves the interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). organic-chemistry.orglibretexts.org

The structure of this compound features double bonds at the 2- and 6-positions, separated by three single bonds. This arrangement classifies it as an isolated or non-conjugated diene. Consequently, in its ground-state configuration, this compound cannot directly function as the diene component in a Diels-Alder reaction. Participation in such a cycloaddition would necessitate a preliminary isomerization to a conjugated isomer, such as 4,5-dimethylocta-2,4-diene or 4,5-dimethylocta-3,5-diene. The following discussion of Diels-Alder reactivity is based on the behavior of such hypothetical conjugated isomers.

Should this compound isomerize to a conjugated form, the resulting Diels-Alder reaction with an unsymmetrical dienophile would be governed by established principles of regioselectivity and stereoselectivity.

Regioselectivity: The regiochemical outcome of a Diels-Alder reaction is largely dictated by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com The reaction generally follows the "ortho-para rule." For a normal electron-demand Diels-Alder reaction, where the diene bears electron-donating groups (EDGs) and the dienophile bears electron-withdrawing groups (EWGs), the major products are typically the 1,2- ("ortho") and 1,4- ("para") substituted cyclohexenes. wikipedia.org The methyl groups in the hypothetical conjugated isomer of this compound would act as weakly electron-donating groups, directing the regioselectivity based on the position of the substituents on the dienophile. The preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com

Diene Substituent PositionDienophile SubstituentMajor Product(s)
C1-Substituted (EDG)EWG"Ortho" (1,2-adduct)
C2-Substituted (EDG)EWG"Para" (1,4-adduct)

This table illustrates the general regiochemical preferences in Diels-Alder reactions based on substituent patterns.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is retained in the product. wikipedia.org Furthermore, when a cyclic diene or a dienophile with stereogenic centers is used, the reaction exhibits stereoselectivity. A key principle is the endo rule , which states that the kinetically favored product is often the endo isomer. libretexts.org This preference is attributed to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the central carbons (C2 and C3) of the diene in the transition state. libretexts.org

The Diels-Alder reaction is a classic example of a pericyclic reaction that proceeds through a concerted mechanism. byjus.comiitk.ac.in This means that all bond-breaking and bond-forming events occur within a single, cyclic transition state without the formation of any intermediates. libretexts.org According to the Woodward-Hoffmann rules for pericyclic reactions, the thermal [4+2] cycloaddition is a symmetry-allowed process, described as a [π4s + π2s] cycloaddition. wikipedia.org This notation indicates that both the 4π system of the diene and the 2π system of the dienophile react on the same face (suprafacially). This concerted pathway explains the high degree of stereospecificity observed in the reaction. libretexts.orgwikipedia.org

The rate of Diels-Alder reactions can be significantly influenced by catalysts and the choice of solvent.

Catalysis: Lewis acids are common catalysts for Diels-Alder reactions. iitk.ac.in They function by coordinating to the electron-withdrawing group of the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. Common Lewis acid catalysts include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄). iitk.ac.in

Solvent Effects: The reaction rate can also be enhanced by using polar organic solvents. In some cases, conducting the reaction in water leads to a dramatic acceleration. This effect is attributed to factors such as hydrophobic packing, which increases the effective concentration of the reactants, and the stabilization of the polar transition state by hydrogen bonding.

Unlike the Diels-Alder reaction, the Cope rearrangement is a plausible intramolecular transformation for this compound. This reaction is a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement characteristic of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com The carbon skeleton of this compound contains a 1,5-diene motif within its structure (from C2 to C7), making it a suitable candidate for this type of pericyclic reaction. The rearrangement involves the reorganization of six electrons (two from a sigma bond and four from two pi bonds) through a cyclic transition state, resulting in an isomeric 1,5-diene. The reaction is typically reversible, with the equilibrium position determined by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com

The Cope rearrangement is a concerted pericyclic reaction that proceeds through a single, highly ordered, cyclic transition state. numberanalytics.com For acyclic 1,5-dienes like this compound, this transition state typically adopts a low-energy, chair-like conformation. wikipedia.orgnumberanalytics.com

The reaction is initiated by heat, which provides the necessary activation energy to achieve the transition state. masterorganicchemistry.com In this state, the sigma bond between C4 and C5 breaks while a new sigma bond forms between C2 and C7. Simultaneously, the pi bonds shift their positions. The equilibrium of the reaction favors the formation of the most thermodynamically stable diene. masterorganicchemistry.com Factors that stabilize the product, such as increased substitution on the double bonds (Zaitsev's rule), can drive the equilibrium toward the rearranged product. masterorganicchemistry.com The methyl groups at the C4 and C5 positions of the starting material would influence the stability of both the reactant and the potential product, thereby affecting the position of the equilibrium. While the mechanism is considered concerted, theoretical studies suggest that electronically perturbed systems may have a transition state with some diradical character. wikipedia.org Palladium(II) salts have been shown to catalyze Cope rearrangements, operating via a distinct mechanism. nih.govnsf.gov

SubstrateConditionsProduct(s)Notes
3-Methyl-1,5-hexadiene300 °C1,5-HeptadieneProduct has a more substituted double bond, favoring its formation.
cis-1,2-DivinylcyclobutaneThermal1,5-CyclooctadieneDriven by the release of ring strain in the cyclobutane (B1203170) ring.
3-Hydroxy-1,5-hexadieneThermal5-HexenalAn Oxy-Cope rearrangement; the initial enol product tautomerizes to a stable carbonyl, making the reaction effectively irreversible.

This table provides examples of Cope rearrangements in analogous systems, highlighting the factors that influence the reaction's outcome.

Sigmatropic Rearrangements (e.g., Cope Rearrangement of Dimethyloctadienes)[17],[13],

Steric and Electronic Effects on Rearrangement Energetics

Pericyclic rearrangements, such as the Cope rearrangement, are thermally induced, uncatalyzed isomerizations that proceed through a cyclic transition state. The energetics of these rearrangements are highly sensitive to both steric and electronic effects imparted by substituents on the diene scaffold. In this compound, the methyl groups at the C4 and C5 positions play a pivotal role in dictating the energy landscape of such transformations.

The Cope rearrangement of a 1,5-diene involves a researchgate.netresearchgate.net-sigmatropic shift. For this compound, this would involve the concerted reorganization of six electrons to form a new constitutional isomer. The methyl substituents at the core of the rearranging system introduce significant steric hindrance. This steric crowding can raise the energy of the transition state, thereby increasing the activation energy required for the rearrangement to occur. For instance, the Cope rearrangement of (2E,4R,5R,6E)-4,5-dimethylocta-2,6-diene would lead to (2E,4S,5S,6E)-4,5-dimethylocta-2,6-diene. dokumen.pub The steric bulk of the methyl groups can create unfavorable interactions in the cyclic transition state, potentially hindering the reaction or favoring specific diastereomeric pathways.

Electronically, methyl groups are weakly electron-donating. This electronic effect can influence the stability of the transition state, although in the case of the all-carbon Cope rearrangement, steric factors are generally more dominant. The primary influence of the methyl groups in this compound on rearrangement energetics is steric, creating a higher energy barrier compared to less substituted 1,5-dienes.

Table 1: Factors Influencing Rearrangement Energetics of this compound

FactorDescriptionImpact on Rearrangement Energetics
Steric Hindrance The presence of two methyl groups at the C4 and C5 positions.Increases the activation energy of the transition state due to steric repulsion, making the rearrangement more difficult.
Electronic Effects Methyl groups are weakly electron-donating.Minor influence on the all-carbon transition state compared to steric effects.
Conformational Effects The methyl groups restrict the conformational flexibility of the diene, which can affect its ability to adopt the necessary geometry for the rearrangement.Can either favor or disfavor the rearrangement depending on the specific stereoisomer.

Electrocyclic Reactions of Diene Systems

Electrocyclic reactions are pericyclic processes that involve the formation of a ring from a conjugated polyene, or the reverse ring-opening reaction. These reactions are characterized by the conversion of a π-bond to a σ-bond, or vice versa, and proceed through a single, concerted transition state. The stereochemical outcome of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the frontier molecular orbitals.

While this compound is an isolated diene, its structural isomers or reaction intermediates could potentially undergo electrocyclic reactions. For example, a related conjugated triene, (Z)-6-methylhepta-1,3,5-triene, can undergo electrocyclic ring closure. rsc.org The stereochemistry of the ring closure is determined by whether the reaction is induced by heat or light. Thermal electrocyclic reactions of a triene with 6 π-electrons proceed in a disrotatory fashion, while photochemical reactions proceed in a conrotatory manner. libretexts.orgmasterorganicchemistry.com

For a hypothetical electrocyclic reaction involving a system derived from this compound, the substituents would influence the stereochemical outcome. For instance, in the thermal ring closure of (2E,4Z,6E)-2,4,6-octatriene, only the cis-5,6-dimethyl-1,3-cyclohexadiene is formed. libretexts.org This high degree of stereospecificity is a hallmark of electrocyclic reactions. The methyl groups in a substituted diene or triene system, such as those that could be formed from this compound, would similarly direct the stereochemical course of an electrocyclic reaction.

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

Number of π ElectronsReaction ConditionStereochemical Mode
4nThermalConrotatory
4nPhotochemicalDisrotatory
4n+2ThermalDisrotatory
4n+2PhotochemicalConrotatory

Transition-Metal-Catalyzed Transformations

The double bonds in this compound are amenable to a variety of transformations catalyzed by transition metals. These catalysts can activate the diene towards reactions that are not feasible under thermal conditions. A notable example involves a ruthenium complex where a related diene, 2,7-dimethylocta-2,6-diene, is part of a bis(allyl) ligand. researchgate.netresearchgate.netuniovi.esresearchgate.net

Detailed Mechanistic Cycles of Metal-Diene Complexes

The interaction of this compound with a transition metal center typically begins with the coordination of one or both double bonds to the metal. This coordination activates the diene for subsequent reactions. A common mechanistic motif is the oxidative coupling of the diene to the metal center, forming a metallacyclopentene intermediate. This intermediate can then undergo various transformations, such as migratory insertion or reductive elimination, to generate new products.

For example, in ruthenium-catalyzed reactions, a Ru(0) species can coordinate to two diene molecules. Oxidative coupling then leads to a bis(allyl)ruthenium(II) complex. acs.org A related complex, [RuCl2(η3:η3-C10H16)(PPh3)], where C10H16 is 2,7-dimethylocta-2,6-diene-1,8-diyl, has been shown to be an effective catalyst. researchgate.netuniovi.es The catalytic cycle can involve the reductive elimination of the diene ligand to regenerate the active catalyst. researchgate.net

Cycloisomerization Reactions of Dienes

Transition metal catalysts can promote the cycloisomerization of dienes to form various cyclic products. These reactions often proceed through a metallacyclic intermediate. For 1,6-dienes, which are structurally related to this compound, transition-metal-catalyzed cycloisomerization can lead to the formation of five- or six-membered rings. The mechanism of these reactions can vary depending on the metal catalyst and the substrate. ed.ac.uk For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes provide a powerful method for the synthesis of bicyclic systems. williams.edu While this compound is an acyclic diene, its participation in intermolecular cyclization reactions is conceivable.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroarylation)

Hydrofunctionalization reactions involve the addition of an H-X bond (where X can be NR2, Ar, etc.) across a double bond. Transition metal catalysts are often employed to achieve high regioselectivity and efficiency in these reactions. For dienes like this compound, hydrofunctionalization can lead to a variety of functionalized products. While specific examples with this diene are not extensively documented, related ruthenium and gold catalysts are known to promote the hydrofunctionalization of alkynes and allenes. researchgate.netresearchgate.netresearchgate.net The principles of these catalytic systems could potentially be applied to the hydrofunctionalization of this compound.

Cross-Coupling Reactions Utilizing Diene Ligands or Substrates (e.g., Suzuki-Miyaura)

While this compound itself may not be a typical substrate for Suzuki-Miyaura cross-coupling, dienes can be involved in related transition-metal-catalyzed cross-coupling reactions. For example, nickel complexes are effective catalysts for the coupling of electron-poor alkenes with alkynes and enynes. thieme-connect.de Furthermore, dienes can serve as ligands in catalytic systems for cross-coupling reactions. The electronic and steric properties of the diene ligand can influence the activity and selectivity of the catalyst. The structural features of this compound could make it an interesting candidate as a ligand in such reactions.

Asymmetric Catalysis with this compound and Related Dienes

Asymmetric catalysis leverages chiral catalysts to produce enantiomerically enriched products, a cornerstone of modern chemical synthesis. While direct asymmetric transformations on this compound are not extensively documented, the study of related diene structures provides significant insight into the potential for stereoselective reactions. The non-conjugated nature of this compound means its two double bonds can react independently, offering pathways for regioselective and stereoselective modifications.

A key area of research is the asymmetric hydrogenation of dienes. Iridium catalysts bearing chiral N,P-ligands have demonstrated high efficiency in the regio- and enantioselective monohydrogenation of 1,4-dienes under mild conditions. diva-portal.org This methodology allows for the selective reduction of one double bond over the other, creating chiral centers with high fidelity. For instance, the hydrogenation of various 1,4-dienes using an Ir-catalyst can yield products with high enantiomeric excess (ee). diva-portal.org

Another relevant transformation is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA). This reaction, followed by a cross-coupling step, serves as a powerful method for generating enantiomerically enriched chiral organic compounds from simple alkenes, a strategy that can be extended to dienic systems. buse.ac.zw

Furthermore, ruthenium complexes incorporating diene-derived ligands are pivotal in catalysis. A bis(allyl)-ruthenium(IV) derivative, where the ligand is 2,7-dimethylocta-2,6-diene-1,8-diyl, acts as an efficient catalyst for the Markovnikov addition of carboxylic acids to terminal alkynes. researchgate.net While the diene is part of the catalyst here and not the substrate, it highlights the integral role of such structures in facilitating complex transformations.

Table 1: Examples of Asymmetric Hydrogenation of 1,4-Dienes Data synthesized from research findings. diva-portal.org

Substrate (1,4-Diene) Catalyst System Product Conversion (%) Enantiomeric Excess (ee, %)
1-Cyclohexyl-1,4-pentadiene [Ir(COD)Cl]₂ / Chiral N,P-Ligand (R)-1-Cyclohexyl-1-pentene >99 98
1-Phenyl-1,4-pentadiene [Ir(COD)Cl]₂ / Chiral N,P-Ligand (R)-1-Phenyl-1-pentene >99 97

Other Advanced Organic Transformations

Oxidative and Reductive Processes on the Diene System

The isolated double bonds in this compound allow for selective oxidative and reductive transformations.

Oxidative Processes: The oxidation of this compound can yield corresponding epoxides or diols. Electrochemical methods present a green alternative for epoxidation. The electroepoxidation of related isoprenoid alcohols, such as geraniol (B1671447) ((E)-3,7-dimethylocta-2,6-dien-1-ol), mediated by sodium bromide, leads to the selective formation of epoxides at the more electron-rich double bond. uminho.pt For example, the electroepoxidation of geraniol yields (E)-3-methyl-5-(3,3-dimethyloxiran-2-yl)pent-2-en-1-ol with 43% yield. uminho.pt

Oxidation with singlet oxygen (¹O₂), generated photocatalytically, is another important transformation for related dienes. The oxidation of (2E)-3,7-dimethylocta-2,7-diene-1,6-diol, an isoprenoid alcohol, with ¹O₂ results in the formation of various hydroxylated and hydroperoxy products, demonstrating the susceptibility of these systems to oxidation. nih.gov

Table 2: Electrochemical Epoxidation of Geraniol Data from electrochemical studies. uminho.pt

Substrate Conditions Major Product Yield (%) Current Efficiency (%)

Reductive Processes: Reduction reactions can convert the double bonds of this compound into single bonds, ultimately forming the saturated hydrocarbon, 4,5-dimethyloctane. chemsrc.com As mentioned previously, catalytic hydrogenation using transition metals like iridium, rhodium, or ruthenium is a common method. diva-portal.org The regioselectivity of these reductions is a key consideration, often allowing for the targeted saturation of one of the two double bonds, as seen in the asymmetric monohydrogenation of 1,4-dienes. diva-portal.org

Electrophilic and Nucleophilic Addition Reactions to Conjugated Dienes

The heading for this section specifies conjugated dienes; however, this compound is a non-conjugated or isolated diene. Its double bonds at positions 2 and 6 are separated by three single bonds. This structural feature dictates that its reactivity in addition reactions will differ significantly from that of conjugated systems, which can undergo 1,2- and 1,4-additions via resonance-stabilized intermediates. In this compound, the double bonds react independently, much like simple alkenes.

Electrophilic Addition: The double bonds in this compound are susceptible to electrophilic attack. Reactions with electrophiles like hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a standard Markovnikov or anti-Markovnikov mechanism, depending on the reagents and conditions, at each double bond independently.

Nucleophilic Addition: Nucleophilic addition to unactivated alkenes is generally unfavorable unless the double bond is activated by an electron-withdrawing group or through coordination to a transition metal. researchgate.net In the context of related systems, transition metal catalysis is crucial for facilitating nucleophilic attack. For instance, ruthenium(IV) complexes containing a 2,7-dimethylocta-2,6-diene-1,8-diyl ligand catalyze the addition of carboxylic acid nucleophiles to alkynes. researchgate.net This demonstrates how metal coordination can activate unsaturated bonds towards nucleophiles. Similarly, the synthesis of various sulfide (B99878) derivatives, which are models for sulfur crosslinks in rubber, involves the reaction of dienols like 2,6-dimethylocta-2,6-dien-4-ol with sulfur-based nucleophiles. rsc.orgrsc.org

Computational and Theoretical Studies on 4,5 Dimethylocta 2,6 Diene

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure of 4,5-dimethylocta-2,6-diene is defined by its nature as a non-conjugated diene. The two double bonds at the C2-C3 and C6-C7 positions are separated by a saturated sp3-hybridized carbon backbone at C4 and C5. This isolation prevents electronic conjugation between the two π-systems, meaning the reactivity at one double bond is largely independent of the other.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the finer details of its electronic properties. For related diene systems, methods such as B3LYP with a 6-311G** basis set have been shown to provide reliable insights into molecular orbital energies and distributions. While direct studies on this compound are not extensively published, analogies can be drawn from similar structures.

The Highest Occupied Molecular Orbital (HOMO) would be associated with the π-bonding orbitals of the two C=C double bonds. The Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the π-antibonding (π*) orbitals of these same double bonds. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity towards electrophiles and nucleophiles and its behavior in pericyclic reactions.

For a more profound understanding of the electron distribution and the nature of chemical bonds, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. This method analyzes the topology of the electron density to characterize bond paths and atomic interactions, offering insights into the stability and charge distribution involved in reactions like sigmatropic rearrangements.

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are a cornerstone for studying the energetics of chemical reactions involving this compound. These computations allow for the determination of the relative energies of reactants, products, intermediates, and transition states, thereby mapping the potential energy surface of a reaction.

A key aspect of this molecule's reactivity is the influence of its methyl substituents at the C4 and C5 positions. DFT calculations on similar molecules, like 7-methylocta-1,6-diene, have been used to model ene-cyclization reactions. These studies suggest that the methyl groups on this compound would likely introduce significant steric hindrance, potentially increasing the energy barrier for intramolecular cyclization reactions compared to less substituted analogs. This steric bulk can disfavor certain reaction pathways, making them less energetically accessible.

A critical application of DFT is the location and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (often expressed as activation energy, Ea, or Gibbs free energy of activation, ΔG‡), which governs the reaction rate.

For pericyclic reactions, such as the sigmatropic rearrangements that dienes can undergo, computational modeling can identify the specific geometry of the cyclic transition state. For instance, in related systems, a chair-like six-atom cyclic transition state is often identified for chemistrysteps.commasterorganicchemistry.com-sigmatropic shifts. Detailed studies on the britannica.combritannica.com-sigmatropic rearrangement of analogous allylic compounds have used DFT to calculate specific activation barriers. While data is for a different reacting system, it provides a benchmark for the energetic demands of such rearrangements.

Table 1: Example Activation Free Energies for Related Sigmatropic Rearrangements

Reaction Type Model Compound System Computational Method Calculated ΔG‡ (kcal/mol)
britannica.combritannica.com-Sigmatropic Rearrangement Prenyl Azide Analogue DFT 26.0

| chemistrysteps.commasterorganicchemistry.com-Sigmatropic H-Shift | 2,2-dimethyl-1-vinylcyclobutane | Experimental (Thermolysis) | 38.4 |

This table presents data from analogous systems to illustrate typical energy barriers calculated or measured for sigmatropic rearrangements.

Computational chemistry allows for the detailed modeling of entire reaction pathways, providing a step-by-step view of how reactants transform into products. For this compound, a potential reaction pathway of interest is the Cope rearrangement, a type of britannica.combritannica.com-sigmatropic rearrangement common to 1,5-dienes. Although this molecule is a 2,6-diene, it can adopt conformations that allow for this type of reorganization under thermal conditions.

Theoretical models can map the potential energy surface for such a rearrangement, identifying the chair-like or boat-like transition states and any potential intermediates. These models can also explore competing reaction pathways, such as chemistrysteps.commasterorganicchemistry.com-sigmatropic hydrogen shifts or cyclization reactions, and determine the kinetic and thermodynamic favorability of each. Studies on the thermolysis of structurally related vinylcyclobutanes show a competition between fragmentation, chemistrysteps.combritannica.com-sigmatropic, and chemistrysteps.commasterorganicchemistry.com-sigmatropic rearrangements, highlighting the complexity of reaction pathways that can be unraveled through computational modeling.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations focus on static structures and energies, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations model the movements of atoms over time, revealing the conformational landscape and dynamic processes of this compound.

The molecule's backbone contains several rotatable single bonds (C3-C4, C4-C5, C5-C6), leading to a high degree of conformational flexibility. MD simulations on structurally similar geranyl-type chains reveal that rotation around these single bonds governs the dominant conformations. These simulations can quantify the energy barriers associated with bond rotation, which arise from torsional and steric strain.

Table 2: Rotational Energy Barriers in a Geranyl-Type Chain from MD Simulations

Rotation Axis Description Energy Barrier (kcal/mol)
τ1 (C2-C3 type) Rotation adjacent to one double bond 2.1

Data from a related N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl) system illustrates the energy barriers that hinder free rotation. youtube.com

These simulations show that the molecule does not exist in a single static shape but rather as an ensemble of interconverting conformers. The relative populations of these conformers, such as the prevalence of s-trans versus s-cis arrangements, can be predicted, which is crucial for understanding which shapes are available to participate in chemical reactions. youtube.com

Strain Theory Applications to Dimethyloctadiene Systems

In the context of chemistry, strain theory refers to the increase in a molecule's potential energy due to its geometry deviating from the ideal. britannica.comnumberanalytics.comnumberanalytics.com This is distinct from sociological theories of the same name. Several types of strain are relevant to the structure and reactivity of this compound, including torsional strain (from eclipsed bonds) and steric strain (from non-bonded atoms being forced too close together). saskoer.caunizin.org These strains influence the molecule's preferred conformations and the energy barriers for converting between them.

A specific and crucial type of strain in this molecule is allylic strain, also known as A(1,3) strain. wikipedia.org This is a steric interaction that occurs between a substituent on a double bond and another substituent on the adjacent allylic carbon atom.

Table 3: List of Chemical Compounds

Compound Name
This compound
7-Methylocta-1,6-diene
1,1-diethoxy-3,7-dimethylocta-2,6-diene
Prenyl azide
2,2-dimethyl-1-vinylcyclobutane
Butane
Cyclohexane

Contribution of Steric Hindrance to Molecular Stability and Reactivity

In the landscape of computational and theoretical chemistry, the molecular architecture of this compound presents a compelling case study on the influence of steric hindrance. The defining structural feature of this diene is the presence of two methyl groups at the 4th and 5th carbon positions of the octadiene backbone. These substituents are not merely passive additions; they actively shape the molecule's conformational preferences and dictate its reactivity patterns.

Theoretical models suggest that the methyl groups at the C4 and C5 positions introduce significant steric strain. This strain arises from non-bonded interactions, where the electron clouds of the methyl groups repel each other and other parts of the molecule, forcing the carbon backbone to adopt specific conformations to minimize these unfavorable interactions. This steric crowding has a profound effect on both the molecule's stability and its chemical behavior.

Influence on Molecular Stability and Conformation

This steric effect can be contrasted with less substituted dienes. For instance, in a related compound like 7-methylocta-1,6-diene, the single methyl group presents a lower steric barrier to conformational changes. The presence of two adjacent methyl groups in the core of the this compound structure creates a more rigid molecular framework. This rigidity is a direct consequence of avoiding the energetic penalty associated with steric clash.

Impact on Chemical Reactivity

The steric hindrance imposed by the C4 and C5 methyl groups also plays a crucial role in the reactivity of the double bonds at the C2 and C6 positions. These methyl groups act as steric shields, impeding the approach of reagents to the reactive sites. This has several important consequences for the types of reactions the molecule can undergo.

One significant effect is the hindrance of cyclization reactions. While many 1,5-dienes are known to undergo intramolecular cyclization, the steric bulk near the center of the this compound molecule makes it difficult for the two ends of the chain to come into the required proximity for such reactions to occur. This is in contrast to other dienes where less substitution allows for the formation of cyclic transition states.

Furthermore, in reactions involving external reagents, the steric hindrance can dictate the regioselectivity of the outcome. For example, in addition reactions to the double bonds, the attacking species will preferentially approach from the less hindered face of the molecule. This principle of sterically-guided reactions has been observed in similar systems where bulky side chains direct the outcome of chemical transformations. mdpi.com The reactivity can also be compared to coordination chemistry, where the success or failure of forming metal complexes with similar dienes has been shown to be dependent on the degree of steric hindrance. researchgate.netresearchgate.net

The following table summarizes the theoretical impact of the C4 and C5 dimethyl substitution on the properties and reactivity of the octadiene chain, based on established chemical principles.

PropertyUnsubstituted Octa-2,6-dieneThis compoundRationale for Difference
Conformational Flexibility HighLowIncreased rotational energy barrier around the C4-C5 bond due to steric repulsion between methyl groups.
Thermodynamic Stability LowerHigher in preferred conformerThe molecule is forced into a stable, low-energy anti-conformation to minimize steric strain.
Reactivity in Cyclization More FavorableHinderedSteric bulk from methyl groups prevents the diene ends from achieving the necessary proximity for a cyclic transition state.
Susceptibility to Addition Reactions HighReducedMethyl groups act as steric shields, impeding the approach of reagents to the double bonds.

Advanced Spectroscopic and Analytical Characterization of 4,5 Dimethylocta 2,6 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 4,5-Dimethylocta-2,6-diene, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to establish its complete structural and stereochemical profile.

¹H NMR Spectral Analysis for Connectivity and Stereochemical Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for vinylic, allylic, and methyl protons.

The vinylic protons (H-2, H-3, H-6, H-7) are expected to resonate in the downfield region, typically between 5.2 and 5.8 ppm. The coupling patterns and coupling constants (J-values) of these protons are critical for assigning the stereochemistry of the double bonds. For the H-2/H-3 and H-6/H-7 pairs, a large coupling constant (typically 12-18 Hz) would indicate a trans (E) configuration, while a smaller coupling constant (typically 7-12 Hz) would suggest a cis (Z) configuration.

The allylic methine protons (H-4, H-5) would appear as complex multiplets due to coupling with adjacent vinylic protons and the methyl groups at their respective carbons. The methyl protons attached to the chiral centers (C9, C10) would likely appear as doublets, coupling to the H-4 and H-5 protons. The terminal methyl protons (H-1, H-8) would appear as doublets or doublet of doublets, coupling to the vinylic protons H-2 and H-7, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for (4S,5S,2E,6E)-4,5-Dimethylocta-2,6-diene (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-1, H-8 (CH₃)~ 1.70d~ 6.5
H-9, H-10 (CH₃)~ 0.95d~ 7.0
H-4, H-5 (CH)~ 2.20m-
H-2, H-7 (=CH)~ 5.40dqJ(H2-H3) ~ 15.0, J(H2-H1) ~ 6.5
H-3, H-6 (=CH)~ 5.55ddJ(H3-H2) ~ 15.0, J(H3-H4) ~ 7.5

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment and hybridization state. oregonstate.edu For this compound, with a molecular formula of C₁₀H₁₈, the spectrum would show distinct signals for the sp²-hybridized olefinic carbons and the sp³-hybridized aliphatic carbons. nih.gov

The olefinic carbons (C-2, C-3, C-6, C-7) are expected to appear in the range of 120-140 ppm. The aliphatic carbons, including the chiral methine carbons (C-4, C-5) and the four methyl carbons (C-1, C-8, C-9, C-10), would resonate in the upfield region, typically between 10 and 45 ppm. The exact chemical shifts can help distinguish between the different methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for (4S,5S,2E,6E)-4,5-Dimethylocta-2,6-diene (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-8 (CH₃)~ 18.0
C-9, C-10 (CH₃)~ 15.5
C-4, C-5 (CH)~ 42.0
C-2, C-7 (=CH)~ 128.5
C-3, C-6 (=CH)~ 135.0

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Proof

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-4 to H-9, confirming the proton connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. wikipedia.orgsdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~5.40 ppm to the carbon signal at ~128.5 ppm (C-2/C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close in space, regardless of whether they are bonded. This is particularly useful for stereochemical analysis. For the double bonds, a strong NOESY correlation between H-2 and H-4 would provide evidence for a (2Z) configuration, whereas its absence would support a (2E) assignment. Similarly, correlations between H-4/H-5 and their respective methyl groups can help elucidate the relative stereochemistry of the chiral centers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₈), the nominal molecular weight is 138 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The expected monoisotopic mass for C₁₀H₁₈ is 138.14085. nih.gov

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Alkenes like this compound are prone to characteristic fragmentation pathways, most notably allylic cleavage. The bonds allylic to the double bonds (C3-C4 and C5-C6) are weaker and likely to break, leading to the formation of stable allylic carbocations. The observation of fragment ions corresponding to these cleavage events would strongly support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and alkane moieties. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretchAlkyl (sp³ C-H)2850 - 3000Medium-Strong
C-H stretchAlkenyl (=C-H)3000 - 3100Medium
C=C stretchAlkene (C=C)1640 - 1680Weak-Medium
C-H bendAlkyl (CH₂, CH₃)1375 - 1465Medium

The presence of a band just above 3000 cm⁻¹ is a clear indicator of =C-H bonds, while the bands just below 3000 cm⁻¹ confirm the presence of sp³ C-H bonds. A peak in the 1640-1680 cm⁻¹ region would confirm the C=C double bonds. The exact position of the C=C stretch can sometimes provide information about substitution and stereochemistry.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Since this compound possesses two chiral centers (C4 and C5), it can exist as enantiomers ((4R,5R) and (4S,5S)) and diastereomers ((4R,5S) - meso). Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization. nih.gov

Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration.

The standard method involves:

Measuring the experimental VCD spectrum of an enantiomerically pure sample.

Performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both possible enantiomers (e.g., (4R,5R) and (4S,5S)).

Comparing the experimental spectrum with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. researchgate.netmdpi.com

This combined experimental and computational approach provides a reliable, non-destructive method for determining the absolute stereochemistry of complex chiral molecules like this compound without the need for chemical derivatization or crystallization. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation of this compound

The structural complexity of this compound, which features two double bonds and two chiral centers, gives rise to a variety of stereoisomers. Consequently, the purity assessment and separation of these individual isomers are critical for unambiguous characterization and for understanding its specific chemical and biological properties. Advanced chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving these analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Purity Assessment: In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas (such as helium) through a long, thin capillary column. ophrp.orge-jecoenv.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For a compound like this compound, a non-polar or medium-polarity column is generally employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. Impurities in the sample will elute at different retention times, appearing as separate peaks in the chromatogram, allowing for their quantification and the determination of the main component's purity.

Isomer Separation and Structural Elucidation: GC can effectively separate certain isomers. For instance, diastereomers of related diene structures have been successfully separated using gas-liquid chromatography (g.l.c.). electronicsandbooks.com Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides crucial structural information, such as the molecular weight and the presence of specific functional groups, confirming the identity of the eluting peak as this compound and helping to differentiate it from co-eluting impurities or isomers. Analysis of mixtures containing related diene carbonates has been successfully performed using GC-MS to determine the percentage of each component. google.com

Table 1: Illustrative GC-MS Parameters for Analysis of Diene Compounds

Parameter Value/Type Purpose
Column Capillary (e.g., 30m x 0.25mm) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) Separates compounds based on boiling point and polarity.
Carrier Gas Helium Inert mobile phase to carry the sample through the column. ophrp.org
Flow Rate 1.0 - 1.5 mL/min Optimizes separation efficiency and analysis time. ophrp.org
Injector Temp. 250 °C Ensures rapid vaporization of the sample without degradation. e-jecoenv.org
Oven Program Initial 40-70°C, ramp at 6-10°C/min to 250-300°C Allows for separation of compounds with a wide range of boiling points. ophrp.orge-jecoenv.org
Ionization Mode Electron Ionization (EI) at 70 eV Standard method for creating reproducible fragmentation patterns. ophrp.org

| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios (e.g., 50-550 m/z) to detect fragments. e-jecoenv.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique that is particularly valuable for the separation of isomers that may be difficult to resolve by GC, as well as for analyzing less volatile impurities.

Purity Assessment: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For non-polar compounds like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresearchgate.net Impurities with different polarities will interact differently with the stationary phase, leading to different retention times and enabling purity determination.

Isomer Separation: HPLC is exceptionally well-suited for the separation of stereoisomers (diastereomers and enantiomers). The subtle differences in the three-dimensional structures of isomers can lead to different interactions with the stationary phase, allowing for their separation. For example, diastereomeric pairs of related diene sulphides have been isolated using reverse-phase HPLC. electronicsandbooks.com In some cases, normal-phase HPLC on a silica (B1680970) gel column with a non-polar mobile phase can also be employed for isomer separation. electronicsandbooks.com The separation of olefin isomers of complex dienes has been achieved using HPLC with a silica column and a hexane/ethyl acetate (B1210297) gradient. rsc.org For the analysis of a related diene ether, (2Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene, a reverse-phase method using an acetonitrile/water mobile phase has been successfully applied. sielc.com

Table 2: Typical HPLC Conditions for Isomer Separation of Diene Compounds

Parameter Value/Type Purpose
Mode Reverse-Phase (RP) or Normal-Phase (NP) RP is common for non-polar analytes; NP can offer different selectivity. electronicsandbooks.comsielc.com
Column C18 (for RP); Silica Gel (for NP) The stationary phase that interacts with the analytes. electronicsandbooks.comresearchgate.net
Mobile Phase Acetonitrile/Water (RP); Diethyl ether/Light Petroleum (NP) The liquid mobile phase that carries the sample; composition can be adjusted for optimal separation. electronicsandbooks.comsielc.com
Flow Rate 0.5 - 2.0 mL/min Controls analysis time and separation resolution.
Detector UV-Vis or Mass Spectrometer (MS) UV detection is common for compounds with a chromophore; MS provides mass information.

| Isocratic/Gradient | Gradient | A changing mobile phase composition can improve separation of complex mixtures. rsc.org |

Applications of 4,5 Dimethylocta 2,6 Diene in Complex Organic Synthesis

Role as a Key Chiral or Achiral Building Block in Multistep Syntheses

4,5-Dimethylocta-2,6-diene and its isomers serve as versatile C10 synthons in the assembly of more complex molecular architectures. The arrangement of methyl groups and double bonds allows for a variety of stereochemical outcomes, making it a precursor for both chiral and achiral targets. Its application as a foundational unit is evident in the synthesis of various organic molecules where the core dimethyloctadiene structure is elaborated through subsequent chemical transformations.

One of the key methods for synthesizing the diene's precursor alcohols involves the reaction of homoallylic aldehydes with vinylic Grignard reagents. rsc.org This approach highlights its role as a building block, constructed from smaller fragments to create a versatile intermediate. For instance, the synthesis of (±)-2,6-dimethylocta-5(Z),7-diene-4-ol, a structurally related pheromone component, demonstrates the utility of this carbon skeleton in creating biologically active molecules. researchgate.net The development of synthetic routes to such compounds underscores the importance of the dimethyloctadiene framework as a key intermediate. researchgate.net Furthermore, terpenoid structures, which share the isoprenoid backbone with dimethyloctadienes, are recognized as crucial chiral building blocks in the synthesis of complex natural products. researchgate.netthegoodscentscompany.com

Utilization in the Construction of Natural Products and Bioactive Compounds Featuring Diene Moieties

The dimethyloctadiene skeleton is a recurring motif in a variety of natural products and bioactive compounds, particularly within the vast family of terpenoids. rsc.orgfoodb.ca Synthetic chemists have leveraged isomers like 3,7-dimethylocta-2,6-diene (geraniol and nerol) to construct numerous biologically active molecules.

For example, geraniol (B1671447) has been used as a starting material in the microwave-assisted synthesis of geranylated phenols, such as (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-4,5-dimethoxyphenol, which are investigated for their fungicidal properties. mdpi.com Similarly, the reaction of geraniol with various methoxyphenols using a Lewis acid catalyst can produce a range of ortho-isoprenylated phenols, a class of compounds known to exhibit antifungal, antitumor, and antioxidant activities. conicet.gov.ar The diene moiety in these products is critical to their structure and, often, their biological function.

The core structure is also found in various plant extracts, such as that from wild thyme (Thymus serpyllum L.), which contains compounds like (E)-3,7-dimethyl-2,6-octadienal and geraniol. mdpi.com These naturally occurring molecules and their synthetic analogues are subjects of ongoing research for their potential applications in medicine and agriculture.

Development of Novel Synthetic Methodologies Leveraging the Diene Skeleton

The reactivity of the diene system in dimethyloctadienes makes them excellent model substrates for developing and understanding new synthetic methodologies. A notable example is in the study of sulphur vulcanization of natural rubber. To better understand the complex chemical crosslinks that form during this industrial process, researchers have synthesized model compounds. Specifically, 4- and 5-(1,3-dimethylbut-2-enylthio)-2,6-dimethylocta-2,6-diene and 4- and 5-benzothiazol-2-yldithio-2,6-dimethylocta-2,6-diene have been prepared as models for sulphur crosslinks and pendent groups, respectively. rsc.orgrsc.org The synthesis of these complex sulphides from dimethyloctadienol precursors allows for detailed structural and reactivity studies that would be impossible to perform on the bulk polymer itself. rsc.orgrsc.org

Additionally, ruthenium(IV) complexes featuring a 2,7-dimethylocta-2,6-diene-1,8-diyl ligand have been synthesized and characterized. rsc.org The study of these organometallic complexes, including their stereoisomerization in solution, provides fundamental insights into the coordination chemistry and reactivity of diene ligands, which can inform the design of new catalysts and materials. rsc.org

Monomer Reactivity and Polymerization Studies of Related Dienes

While polymerization studies focusing specifically on this compound are not extensively documented, research on structurally related terpenoid-derived and other substituted dienes provides significant insight into the potential monomer reactivity and polymerization behavior of such systems. mdpi.comrsc.org These studies are crucial for developing new biobased polymers and elastomers. rsc.orgrsc.org

The suitability of a diene as a monomer is governed by several structural and electronic factors that influence its polymerizability and the properties of the resulting polymer.

Conjugation: Conjugated dienes, where the double bonds are separated by a single bond, are generally more reactive in polymerization than non-conjugated dienes where the double bonds are isolated. nih.gov This increased reactivity is due to the delocalized π-electron system.

Substituents: The nature and position of substituents on the diene backbone have a profound impact on reactivity. For instance, in cationic polymerizations, dienes with a methyl group at the 4-position can generate a stable conjugated tertiary cation, making them more reactive than some vinyl ethers. rsc.org

Electronic Properties: The electron-donating or electron-withdrawing nature of a diene monomer influences its behavior, especially in copolymerizations. Terpenoid-derived dienes with exo-methylene cyclic structures are considered electron-rich monomers. mdpi.com This property dictates their reactivity with comonomers; they copolymerize well with electron-deficient vinyl monomers like acrylonitrile (B1666552) and methyl acrylate (B77674) but more slowly with electron-rich monomers like styrene (B11656). mdpi.com

Stereochemistry: The geometry of the double bonds (cis/trans) can affect the rate of polymerization and the microstructure of the resulting polymer, which in turn influences its physical properties, such as its glass transition temperature (Tg). rsc.org

Dienes can be incorporated into a variety of polymer architectures, from simple homopolymers to complex block copolymers, leading to materials with diverse properties.

Radical copolymerizations of biobased cyclic conjugated dienes with common vinyl monomers like methyl acrylate (MA), acrylonitrile (AN), and styrene (St) have been shown to proceed efficiently. mdpi.com The resulting copolymers often feature a high incorporation of the diene unit, demonstrating their utility in modifying commodity plastics without significantly compromising thermal properties like the glass transition temperature. mdpi.com

Living cationic polymerization techniques allow for the synthesis of well-defined block copolymers. For example, sequential monomer addition of terpenoid-derived dienes and vinyl ethers can produce block copolymers with distinct segments having high and low glass transition temperatures, leading to microphase-separated materials. rsc.org The sequence distribution in copolymers, ranging from random to tapered block structures, can be controlled by the relative reactivities of the diene and the comonomer. rsc.org Furthermore, the unreacted double bonds in the polymer backbone of non-conjugated dienes can be used for post-polymerization modifications, such as crosslinking via Diels-Alder reactions to enhance the strength and toughness of the final material. nih.govnasa.gov

Table 1: Research Findings on the Copolymerization of Terpenoid-Derived Dienes

Diene Monomer TypeComonomerPolymerization MethodKey FindingReference
exo-methylene 6-membered ringMethyl Acrylate (MA), Acrylonitrile (AN), Styrene (St)Radical CopolymerizationConsidered electron-rich monomers; copolymerized well with electron-deficient comonomers, yielding incorporation ratios of 40-60 mol%. mdpi.com
exo-methylene with 6-membered ring (from terpenoids)Vinyl Ethers (isopropyl, isobutyl, 2-chloroethyl)Living Cationic PolymerizationDienes with a 4-methyl group were more reactive than isobutyl vinyl ether; enabled synthesis of well-defined block copolymers. rsc.org
Conjugated (Isoprene, Butadiene) vs. Non-conjugated (ENB, VCH)Ethylene, PropyleneMetallocene-catalyzed TerpolymerizationCatalytic activity was generally higher in terpolymerization compared to copolymerization. Diene incorporation was influenced by the catalyst structure and diene type. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 4,5-Dimethylocta-2,6-diene, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions for constructing conjugated dienes. For example, a modified Wittig reaction using pre-formed ylides and α,β-unsaturated aldehydes can yield the target compound. Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry of the ylide precursor significantly impact yield and purity. For instance, anhydrous THF at −20°C minimizes side reactions, improving yield by ~20% compared to room-temperature conditions .

Key Parameters Optimal Range Impact on Yield
SolventAnhydrous THFMaximizes ylide stability
Temperature−20°C to 0°CReduces decomposition
Ylide: Aldehyde Ratio1.2:1Ensures complete reaction

Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:
1H NMR : The compound’s conjugated diene system produces distinct vinyl proton signals at δ 5.2–5.8 ppm (multiplet for 2,6-diene protons) and allylic methyl groups at δ 1.6–1.8 ppm (doublet of doublets, J = 6–8 Hz). 13C NMR shows sp² carbons at ~125–130 ppm and sp³ carbons (methyl groups) at ~20–25 ppm. IR spectroscopy confirms C=C stretching vibrations at ~1600–1680 cm⁻¹. Discrepancies in peak splitting or integration ratios may indicate impurities or isomerization, necessitating further purification (e.g., flash chromatography) .

Advanced: What strategies address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer:
Discrepancies in thermodynamic data often arise from differing experimental setups (e.g., calorimetry vs. computational models). To resolve conflicts:

Cross-validate methods : Compare combustion calorimetry results with high-level DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess consistency.

Control experimental variables : Ensure purity (>99% by GC-MS) and standardized conditions (e.g., inert atmosphere) to minimize measurement errors.

Replicate studies : Collaborate with independent labs to verify reproducibility, as seen in recent ACS-guided interlaboratory studies .

Advanced: How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

Methodological Answer:
The s-cis or s-trans conformation of the diene dictates regioselectivity and reaction rates. For example:

  • s-cis conformation : Enhances orbital overlap with dienophiles, accelerating cycloaddition (e.g., 80% yield with maleic anhydride at 25°C).
  • s-trans conformation : Slows reactivity due to poor orbital alignment (e.g., <30% yield under identical conditions).
    Steric effects from 4,5-dimethyl groups further modulate reactivity. Computational modeling (e.g., transition state analysis) and X-ray crystallography of adducts can validate stereochemical outcomes .

Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Flash chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (95:5) to separate nonpolar impurities.

Distillation : Fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) isolates the compound with >95% purity.

Recrystallization : If solid byproducts persist, recrystallize from cold ethanol (−20°C) to remove high-melting-point contaminants. Monitor purity via TLC (Rf ≈ 0.4 in hexane) .

Advanced: Can computational models (e.g., DFT) predict the electronic properties of this compound, and how do these models align with experimental data?

Methodological Answer:
DFT calculations (e.g., using Gaussian 16 with M06-2X/def2-TZVP) reliably predict HOMO-LUMO gaps (calculated: 5.2 eV vs. experimental UV-Vis: 5.0 eV) and electrostatic potential surfaces. However, discrepancies in dipole moments may arise due to solvent effects (e.g., PCM models vs. gas-phase experiments). Validate computational results with:

  • UV-Vis spectroscopy for electronic transitions.
  • X-ray crystallography for molecular geometry.
  • NMR chemical shift calculations (e.g., GIAO method) for proton environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.